1-O-benzyl 2-O-methyl (2R)-piperazine-1,2-dicarboxylate;hydrochloride
1-O-benzyl 2-O-methyl (2R)-piperazine-1,2-dicarboxylate;hydrochloride
Brand Name:
Vulcanchem
CAS No.:
1217455-34-9
VCID:
VC0036532
InChI:
InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-9-15-7-8-16(12)14(18)20-10-11-5-3-2-4-6-11;/h2-6,12,15H,7-10H2,1H3;1H/t12-;/m1./s1
SMILES:
COC(=O)C1CNCCN1C(=O)OCC2=CC=CC=C2.Cl
Molecular Formula:
C14H19ClN2O4
Molecular Weight:
314.766
1-O-benzyl 2-O-methyl (2R)-piperazine-1,2-dicarboxylate;hydrochloride
CAS No.: 1217455-34-9
Cat. No.: VC0036532
Molecular Formula: C14H19ClN2O4
Molecular Weight: 314.766
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217455-34-9 |
|---|---|
| Molecular Formula | C14H19ClN2O4 |
| Molecular Weight | 314.766 |
| IUPAC Name | 1-O-benzyl 2-O-methyl (2R)-piperazine-1,2-dicarboxylate;hydrochloride |
| Standard InChI | InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-9-15-7-8-16(12)14(18)20-10-11-5-3-2-4-6-11;/h2-6,12,15H,7-10H2,1H3;1H/t12-;/m1./s1 |
| Standard InChI Key | QRUPZPVVRPOJKT-UTONKHPSSA-N |
| SMILES | COC(=O)C1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator